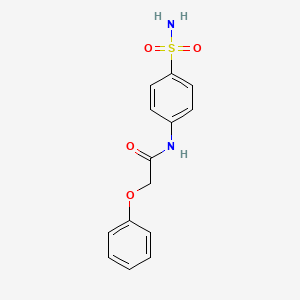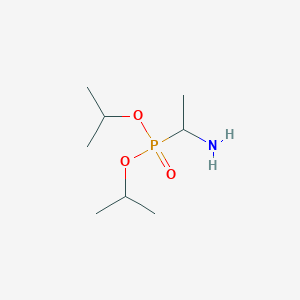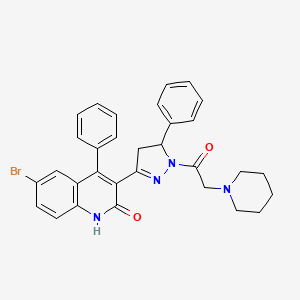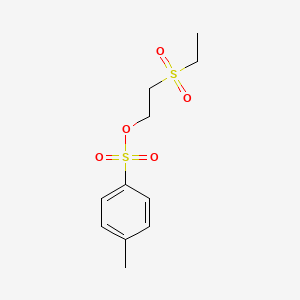
N,N'-(oxydi-1,3-benzothiazole-6,2-diyl)bis(4-aminobenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(オキシジ-1,3-ベンゾチアゾール-6,2-ジイル)ビス(4-アミノベンズアミド)は、ベンゾチアゾール誘導体の一種であり、複雑な有機化合物です。ベンゾチアゾールは、多様な生物活性を持ち、医薬品化学において広く利用されています。
準備方法
合成経路と反応条件
N,N’-(オキシジ-1,3-ベンゾチアゾール-6,2-ジイル)ビス(4-アミノベンズアミド)の合成は、一般的に以下の手順で行われます。
ベンゾチアゾール核の形成: ベンゾチアゾール核は、2-アミノチオフェノールと適切なアルデヒドまたはケトンを酸性条件下で環化させることで合成できます。
オキシジリンカーの導入: オキシジリンカーは、ベンゾチアゾール核を1,3-ジブロモプロパンなどの適切なジハライドと塩基性条件下で反応させることで導入されます。
ベンズアミド基の付加: 最後のステップでは、オキシジ-1,3-ベンゾチアゾール中間体を、トリエチルアミンなどの塩基の存在下で4-アミノベンゾイルクロリドとカップリングさせて、目的の化合物を生成します。
工業的製造方法
この化合物の工業的製造では、同様の合成経路が採用されますが、より大規模に行われ、収率と純度が最適化されています。連続フロー合成や自動反応器の使用などの技術により、効率性とスケーラビリティが向上しています。
化学反応の分析
反応の種類
N,N’-(オキシジ-1,3-ベンゾチアゾール-6,2-ジイル)ビス(4-アミノベンズアミド)は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化でき、スルホキシドやスルホンを生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、ベンズアミド基をアミンに還元する可能性があります。
置換: この化合物は、特にベンゾチアゾール核で、ハロアルカンやアシルクロリドなどの試薬を使用して、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム; 酸性または塩基性条件。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; 一般的に無水溶媒中。
置換: ハロアルカン、アシルクロリド; 多くの場合、トリエチルアミンなどの塩基の存在下。
主な生成物
酸化: スルホキシド、スルホン。
還元: アミン。
置換: さまざまな置換ベンゾチアゾール誘導体。
科学的研究の応用
N,N’-(オキシジ-1,3-ベンゾチアゾール-6,2-ジイル)ビス(4-アミノベンズアミド)は、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用され、特に新素材やポリマーの開発において使用されています。
生物学: 抗菌性、抗真菌性、抗癌性などの生物活性を持つ可能性のある生物活性化合物として研究されています。
医学: 特に特定の生体経路を標的とする新薬の設計において、その治療上の潜在的な用途が探求されています。
産業: その独特の構造的特性により、染料、顔料、その他の工業用化学品の開発に使用されています。
作用機序
N,N’-(オキシジ-1,3-ベンゾチアゾール-6,2-ジイル)ビス(4-アミノベンズアミド)の作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を阻害し、さまざまな生物学的効果をもたらします。たとえば、特定のキナーゼやプロテアーゼの活性を阻害し、細胞シグナル伝達経路を乱し、癌細胞の細胞死を引き起こす可能性があります。
類似化合物との比較
類似化合物
- N,N’-(オキシジ-3,1-フェニレン)ジベンズアミド
- N,N’-(エタン-1,2-ジイル)ビス(ベンズアミド)
- N,N’-(オキシジ-4,1-フェニレン)ビス(4-アミノベンズアミド)
独自性
N,N’-(オキシジ-1,3-ベンゾチアゾール-6,2-ジイル)ビス(4-アミノベンズアミド)は、オキシジ-1,3-ベンゾチアゾール核と2つのベンズアミド基の存在など、その特定の構造的特徴により独特です。この独特の構造は、さまざまな用途において価値のある化合物となる、独特の化学的および生物学的特性を付与します。
特性
分子式 |
C28H20N6O3S2 |
|---|---|
分子量 |
552.6 g/mol |
IUPAC名 |
4-amino-N-[6-[[2-[(4-aminobenzoyl)amino]-1,3-benzothiazol-6-yl]oxy]-1,3-benzothiazol-2-yl]benzamide |
InChI |
InChI=1S/C28H20N6O3S2/c29-17-5-1-15(2-6-17)25(35)33-27-31-21-11-9-19(13-23(21)38-27)37-20-10-12-22-24(14-20)39-28(32-22)34-26(36)16-3-7-18(30)8-4-16/h1-14H,29-30H2,(H,31,33,35)(H,32,34,36) |
InChIキー |
FMPOBGWOZXNTAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC4=CC5=C(C=C4)N=C(S5)NC(=O)C6=CC=C(C=C6)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11707067.png)
![(2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11707069.png)

![6-Methoxy-3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11707075.png)

![6-methyl-3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11707090.png)
![(5E)-3-(2-chlorobenzoyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11707101.png)
![(2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11707104.png)

![2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11707121.png)
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707130.png)
![4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11707131.png)
![4-bromo-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707137.png)
